1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
The compound 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a heterocyclic small molecule featuring a piperidine core modified with two pharmacologically relevant moieties: a 2,3-dihydrobenzofuran-5-sulfonyl group and a 3-(thiophen-3-yl)-1,2,4-oxadiazole-methyl substituent. This structure combines sulfonamide and oxadiazole functionalities, which are common in bioactive molecules targeting enzymes, receptors, or ion channels . The 2,3-dihydrobenzofuran scaffold contributes to metabolic stability and lipophilicity, while the thiophene-oxadiazole moiety may enhance π-π stacking interactions in binding pockets.
Synthetic routes for analogous compounds often involve nucleophilic substitution at the piperidine nitrogen, followed by coupling reactions to introduce sulfonyl or oxadiazole groups.
Properties
IUPAC Name |
5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-29(25,17-3-4-18-15(11-17)5-8-26-18)23-7-1-2-14(12-23)10-19-21-20(22-27-19)16-6-9-28-13-16/h3-4,6,9,11,13-14H,1-2,5,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVJFUVAXEUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a benzofuran sulfonamide and an oxadiazole moiety. Its structural complexity suggests diverse interactions with biological targets.
Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:
- Antimicrobial Activity : Many derivatives of benzofuran and oxadiazole have shown significant antimicrobial properties against various bacterial and fungal strains.
- Antinociceptive Effects : Some studies suggest that piperidine derivatives can act as analgesics by modulating pain pathways.
- Anticancer Potential : Compounds containing oxadiazole rings have been investigated for their ability to inhibit tumor growth.
Antimicrobial Activity
A study examining the antimicrobial effects of related compounds found that several exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Escherichia coli | 31.25 |
| Compound C | Candida albicans | 7.81 |
These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Antinociceptive Activity
In an evaluation of analgesic effects, compounds structurally related to the target compound were tested using the acetic acid-induced writhing method in mice. The results indicated:
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Compound D | 100 | 75% |
| Compound E | 50 | 60% |
These findings imply potential pain-relieving properties for the target compound.
Case Studies
Several studies have focused on the biological activity of compounds related to the target structure:
- Antifungal Studies : A series of oxadiazole derivatives demonstrated significant antifungal activity against Fusarium oxysporum, with some compounds achieving complete inhibition at concentrations as low as 30 µg/mL.
- Cytotoxicity Assessment : In vitro tests showed that certain derivatives could inhibit cell proliferation in cancer cell lines, indicating a potential role in cancer therapy.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of this class of compounds. The presence of specific functional groups such as sulfonyl and oxadiazole significantly enhances bioactivity.
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological applications:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. In vitro studies have demonstrated that compounds similar to this structure can effectively combat resistant strains of bacteria .
Anti-inflammatory Properties
The benzofuran moiety is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models of disease, suggesting that this compound could be effective in treating inflammatory conditions .
CNS Activity
There is growing interest in the neuropharmacological effects of piperidine derivatives. Research has suggested that compounds with similar frameworks may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by targeting specific pathways involved in cognitive decline .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with piperidine-containing derivatives documented in , such as:
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol
These analogues highlight key differences in substituents and pharmacological profiles:
Key Findings from Structural Comparisons:
Bioisosteric Replacements : The thiophene-oxadiazole group in the target compound may act as a bioisostere for the triazole-thiol moiety in analogues, offering improved metabolic stability while retaining hydrogen-bonding capacity .
Lipophilicity vs.
Synthetic Complexity : The oxadiazole ring requires multistep synthesis (e.g., cyclization of amidoximes), whereas triazolones and acetylated piperidines are more straightforward to derivatize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
